Rhenium tetrachloride

Thermal stability Solid-state chemistry Group 7 halides

Rhenium tetrachloride (ReCl4, CAS 13569-71-6) is the binary rhenium(IV) chloride, existing as two crystallographically characterized polymorphs (β and γ). The β-form is a black hygroscopic solid with a monoclinic structure (space group P2/c, a = 636.2 pm, b = 627.3 pm, c = 1216.5 pm, β = 93.15°) and is the most commonly encountered phase.

Molecular Formula Cl5Re
Molecular Weight 328 g/mol
CAS No. 13569-71-6
Cat. No. B081352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium tetrachloride
CAS13569-71-6
Molecular FormulaCl5Re
Molecular Weight328 g/mol
Structural Identifiers
SMILESCl[Re](Cl)(Cl)Cl
InChIInChI=1S/4ClH.Re/h4*1H;/q;;;;+4/p-4
InChIKeyUXMRNSHDSCDMLG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium Tetrachloride (ReCl4) CAS 13569-71-6: Technical Baseline for Scientific Procurement


Rhenium tetrachloride (ReCl4, CAS 13569-71-6) is the binary rhenium(IV) chloride, existing as two crystallographically characterized polymorphs (β and γ) [1]. The β-form is a black hygroscopic solid with a monoclinic structure (space group P2/c, a = 636.2 pm, b = 627.3 pm, c = 1216.5 pm, β = 93.15°) and is the most commonly encountered phase [1][2]. This compound occupies a singular position within the rhenium chloride family as the only stable binary chloride in the +4 oxidation state, featuring direct Re–Re metal bonding (2.728 Å) within a corner-shared bioctahedral polymeric framework [1][2]. First successfully synthesized in 1963 via the action of thionyl chloride on hydrated rhenium dioxide, ReCl4 remains primarily a research compound valued for its distinctive magnetochemical and structural properties rather than large-scale industrial applications [3].

Why ReCl4 Cannot Be Simply Replaced by Other Rhenium Chlorides or Group 7 Tetrachlorides in Research Procurement


Rhenium chloride chemistry spans oxidation states +3 through +6, each with fundamentally distinct structural motifs, thermal stabilities, and magnetic behaviors that preclude generic interchange [1]. ReCl4 uniquely occupies the +4 oxidation state with a corner-shared bioctahedral polymeric structure featuring direct Re–Re bonds; its nearest oxidation-state neighbors—ReCl3 (a Re3Cl9 cluster compound, density 4.84 g/cm³, subliming at ~500°C) and ReCl5 (an edge-shared Re2Cl10 dimer, density 4.9 g/cm³, melting at 220°C)—exhibit entirely different connectivity, nuclearity, and thermal response [1][2]. Even more critically, the cognate technetium tetrachloride (TcCl4), despite sharing the same stoichiometry and Group 7 position, adopts an orthorhombic polymeric structure with Tc–Tc = 3.62 Å and no metal–metal bond, decomposes at 450°C versus ReCl4's 300°C, and displays an effective magnetic moment of 3.76 μB versus ReCl4's 1.55 μB [3][4]. Pure solid ReCl4 also exhibits limited solubility in common organic solvents, a handling constraint not shared by all rhenium chloride congeners [5]. These multiaxial differences mean that substituting any in-class analog will yield fundamentally different reactivity, magnetic response, thermal behavior, and structural chemistry.

Quantitative Differentiation Evidence for Rhenium Tetrachloride (ReCl4, CAS 13569-71-6) Against Closest Comparators


Thermal Decomposition Threshold: ReCl4 vs. TcCl4 — A 150°C Stability Gap

β-ReCl4 decomposes at 300°C in vacuum to ReCl5 and ReCl3, whereas TcCl4 requires 450°C under vacuum for decomposition to TcCl3 and TcCl2 [1][2]. This 150°C lower decomposition threshold directly impacts handling protocols, sublimation-based purification strategies, and thermal processing windows. The Nature 1963 study further reports that gentle heating of ReCl4 in vacuum leads to evolution of ReCl6, with rhenium metal as the final product after heating at 400°C under vacuum, whereas TcCl4 remains intact at these temperatures [1].

Thermal stability Solid-state chemistry Group 7 halides

Effective Magnetic Moment: ReCl4 (1.55 μB) vs. TcCl4 (3.76 μB) — A 2.2 μB Gap Defining d-Electron Configuration

β-ReCl4 exhibits an effective magnetic moment μeff = 1.55 Bohr magnetons (μB) in the high-temperature region (300–220 K) where the Curie–Weiss law is obeyed, with a Weiss constant θ = 158 K; below 220 K the susceptibility increases rapidly [1]. In contrast, solid TcCl4 behaves as a simple paramagnet from room temperature down to 50 K with μeff = 3.76 μB, undergoing an antiferromagnetic transition only below TN ≈ 24 K [2]. The ~2.2 μB difference reflects fundamentally different d-electron configurations and magnetic exchange pathways: ReCl4's low moment is consistent with strong metal–metal bonding delocalization within the Re2Cl8 dimeric subunits, while TcCl4's moment approaches the spin-only value of 3.87 μB for a d³ system without significant metal–metal magnetic coupling [1][2].

Magnetochemistry Paramagnetism 5d transition metals

Metal–Metal Bond Distance: ReCl4 (Re–Re 2.728 Å) vs. TcCl4 (Tc–Tc 3.62 Å) — Bonding vs. Non-Bonding Regime

Single-crystal X-ray diffraction reveals that β-ReCl4 possesses a direct Re–Re bonding distance of 2.728 Å, consistent with a genuine metal–metal bond within the Re2Cl8 dimeric subunit where two Re atoms are connected by three bridging chloride ligands [1][2]. In sharp contrast, TcCl4 crystallizes in an orthorhombic Pbca structure in which Tc–Tc nearest-neighbor distances are 3.62 Å—far exceeding the sum of covalent radii—with no metal–metal bridging; the structure is described as one-dimensional polymeric chains of distorted TcCl6 octahedra without direct Tc–Tc bonding [3][4]. The 0.89 Å difference (ReCl4 distance is 24.7% shorter) is structurally diagnostic and carries profound consequences for electronic structure, magnetic exchange, and chemical reactivity.

X-ray crystallography Metal–metal bonding Inorganic structure

Density and Polymorph Availability: ReCl4 Dual-Polymorph System vs. ReCl5 Single-Phase Architecture

ReCl4 is established as a two-polymorph system: the β-form (black powder, monoclinic P2/c) has a measured density of 4.5 g/cm³, while the γ-polymorph, for which Cotton et al. (1973) provided crystallographic evidence, has a density of 3.99 g/cm³—an 11.3% intraspecies density variation [1][2]. Rhenium pentachloride (ReCl5, actually Re2Cl10), the nearest higher-oxidation-state rhenium chloride, exhibits a single structural phase with density 4.9 g/cm³ [3]. The β-ReCl4 polymorph is 8.2% less dense than ReCl5, while γ-ReCl4 is 18.6% less dense. This dual-polymorph availability with a wide density range is unique among binary rhenium chlorides and offers options for phase-specific property tuning.

Polymorphism Density measurement Phase identification

Re–Re Distance and Structural Connectivity: ReCl4 Corner-Shared Bioctahedra (2.728 Å) vs. ReCl5 Edge-Shared Bioctahedra (3.74 Å)

Within the rhenium chloride family, the Re–Re nearest-neighbor distance serves as a structural fingerprint of bonding type. β-ReCl4 features a corner-shared bioctahedral motif with Re–Re = 2.728 Å, consistent with direct covalent Re–Re bonding mediated by three bridging chloride ligands [1][2]. ReCl5 (Re2Cl10) adopts an edge-shared bioctahedral dimer structure formulated as Cl4Re(μ-Cl)2ReCl4 with Re–Re = 3.74 Å—a distance that precludes direct metal–metal bonding; the magnetic exchange (μeff = 1.79 μB at 79–301 K, θ = 164°) occurs through superexchange via bridging chlorides rather than through direct orbital overlap [3][4]. The 1.01 Å difference (ReCl4 distance is 27.1% shorter) cleanly discriminates between a bonded versus non-bonded dirhenium core, directly affecting electronic structure, redox potentials, and substitutional lability.

Crystal engineering Cluster chemistry Rhenium halide structures

Optimized Application Scenarios for Rhenium Tetrachloride (ReCl4) Based on Quantitative Differentiation Evidence


Magnetochemical Research on Low-Moment 5d Metal–Metal Bonded Systems

With μeff = 1.55 μB—substantially below both the spin-only d³ value (3.87 μB) and the measured TcCl4 value (3.76 μB)—ReCl4 serves as a model compound for investigating how direct metal–metal bonding delocalizes d-electron spin density in extended solids [1]. The Curie–Weiss behavior (θ = 158 K) above 220 K followed by a rapid susceptibility increase at lower temperatures makes ReCl4 particularly valuable for studying the crossover from paramagnetic to correlated magnetic regimes in 5d systems, a phenomenon absent in the simple paramagnet TcCl4 which only orders below 24 K [2].

Solid-State Structural Chemistry of Corner-Shared Bioctahedral Frameworks

ReCl4's unusual corner-shared bioctahedral polymeric structure—described as 'unusual in binary metal halides'—provides a unique crystallographic platform for studying metal–metal bonded extended architectures [1]. The Re–Re distance of 2.728 Å, substantially shorter than the 3.74 Å in ReCl5 or the 3.62 Å in TcCl4, establishes ReCl4 as the simplest binary halide exhibiting this specific bonding motif, making it a benchmark compound for theoretical and experimental investigations of M–M bonding in solid-state halides [3][4].

Precursor for Rhenium(IV) Coordination Complexes via In Situ Generation Strategies

Although pure solid ReCl4 has limited solubility in common organic solvents, ReCl4 fragments generated in situ are recognized as useful precursors for preparing Re(IV) complexes such as trans-[ReCl4(PMePh2)2] [5]. The +4 oxidation state accessible through ReCl4 is distinct from that provided by ReCl5 (which tends to reduce to Re(IV) upon complexation) or ReCl3 (which requires oxidation), offering a direct entry point to Re(IV) coordination chemistry without redox byproducts. Researchers should procure ReCl4 when stoichiometric control over the Re(IV) oxidation state in the product complex is paramount.

Comparative Group 7 Tetrachloride Studies: Probing the 5d–4d Divide

The systematic structural and magnetic divergence between ReCl4 and TcCl4—different crystal systems (monoclinic P2/c vs. orthorhombic Pbca), different metal–metal distances (2.728 vs. 3.62 Å), different magnetic moments (1.55 vs. 3.76 μB), and different thermal stabilities (300°C vs. 450°C decomposition)—makes the ReCl4/TcCl4 pair an ideal comparative system for investigating the chemical consequences of the 5d–4d transition within the same group [1][2][3][4]. ReCl4 procurement is essential for any laboratory studying relativistic effects, spin–orbit coupling, or bonding trends across the 4d/5d boundary in isostoichiometric halides.

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